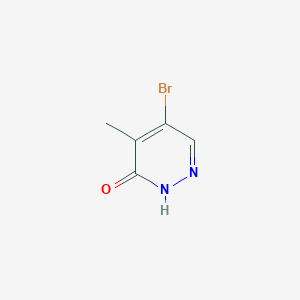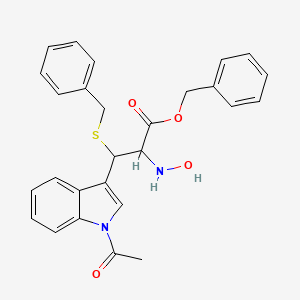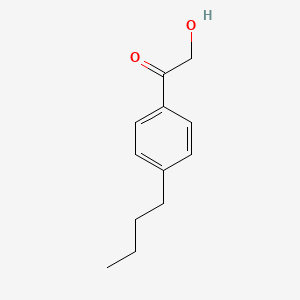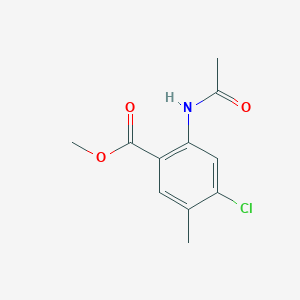![molecular formula C9H15ClO2S B11717191 [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction. The resulting bicyclic compound is then functionalized with a methanesulfonyl chloride group under specific reaction conditions, such as the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the sulfonylation step to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The bicyclic core can be oxidized or reduced to introduce different functional groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide, while oxidation can produce a sulfone.
Applications De Recherche Scientifique
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used to modify surfaces or create new materials with specific properties.
Mécanisme D'action
The mechanism by which [(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride exerts its effects involves the interaction of the methanesulfonyl chloride group with nucleophiles
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonate
- [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonamide
Uniqueness
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride is unique due to its combination of a bicyclic structure and a reactive methanesulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H15ClO2S |
|---|---|
Poids moléculaire |
222.73 g/mol |
Nom IUPAC |
[(1R,6R,7S)-7-bicyclo[4.2.0]octanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2/t7-,8-,9-/m1/s1 |
Clé InChI |
JOGSTKBBPNRPAA-IWSPIJDZSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@H](C1)C[C@@H]2CS(=O)(=O)Cl |
SMILES canonique |
C1CCC2C(C1)CC2CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)



![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)






![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)

